molecular formula C14H28N2O2 B2569782 (R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate CAS No. 1286208-99-8

(R)-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B2569782
CAS No.: 1286208-99-8
M. Wt: 256.39
InChI Key: NPMARACPIAWBSP-LLVKDONJSA-N
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Description

®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring substituted with a tert-butyl group and a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinylcarbamate with a suitable alkylating agent such as 3-bromopentane. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions are typically mild, with temperatures ranging from room temperature to 60°C.

Industrial Production Methods

On an industrial scale, the production of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with simpler alkyl groups.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate: A non-chiral analog with similar structural features.

    tert-Butyl 1-(butan-2-yl)pyrrolidin-3-ylcarbamate: A compound with a different alkyl substituent.

    tert-Butyl 1-(hexan-4-yl)pyrrolidin-3-ylcarbamate: A compound with a longer alkyl chain.

Uniqueness

®-tert-Butyl 1-(pentan-3-yl)pyrrolidin-3-ylcarbamate is unique due to its chiral nature, which can impart specific stereochemical properties and biological activities

Properties

IUPAC Name

tert-butyl N-[(3R)-1-pentan-3-ylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-6-12(7-2)16-9-8-11(10-16)15-13(17)18-14(3,4)5/h11-12H,6-10H2,1-5H3,(H,15,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMARACPIAWBSP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)N1CC[C@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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